molecular formula C6F10O2 B14438982 Decafluorohexane-2,3-dione CAS No. 74728-96-4

Decafluorohexane-2,3-dione

Cat. No.: B14438982
CAS No.: 74728-96-4
M. Wt: 294.05 g/mol
InChI Key: DZFGENIXNVWMJN-UHFFFAOYSA-N
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Description

Decafluorohexane-2,3-dione is a chemical compound characterized by the presence of ten fluorine atoms attached to a hexane backbone with two ketone groups at the 2 and 3 positions. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decafluorohexane-2,3-dione typically involves the fluorination of hexane-2,3-dione. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where hexane-2,3-dione is subjected to fluorine gas in the presence of a suitable electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms.

Chemical Reactions Analysis

Types of Reactions: Decafluorohexane-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of perfluorinated carboxylic acids.

    Reduction: Formation of decafluorohexane-2,3-diol.

    Substitution: Formation of various perfluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Decafluorohexane-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.

Mechanism of Action

The mechanism of action of decafluorohexane-2,3-dione involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    Hexafluoroacetone: Another perfluorinated ketone with similar properties but fewer fluorine atoms.

    Perfluorohexane: A fully fluorinated alkane without ketone groups.

    Perfluorooctanoic acid: A perfluorinated carboxylic acid with different functional groups.

Uniqueness: Decafluorohexane-2,3-dione is unique due to its specific structure, which includes two ketone groups and ten fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,1,1,4,4,5,5,6,6,6-decafluorohexane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O2/c7-3(8,5(12,13)6(14,15)16)1(17)2(18)4(9,10)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFGENIXNVWMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502833
Record name Decafluorohexane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74728-96-4
Record name 1,1,1,4,4,5,5,6,6,6-Decafluoro-2,3-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74728-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decafluorohexane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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